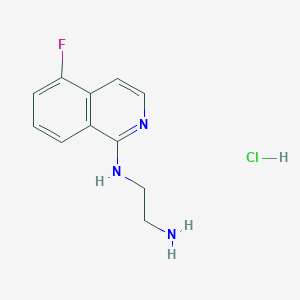
n-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of an aminoethyl group and a fluorine atom attached to the isoquinoline ring, making it a unique and valuable compound in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride typically involves multi-step organic reactions. One common method involves the reaction of 5-fluoroisoquinoline with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common to achieve the desired quality standards.
化学反应分析
Types of Reactions
N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the fluorine atom.
科学研究应用
N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- Tris(2-aminoethyl)amine
- Dimethylamine
- Trimethylamine
Uniqueness
N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride is unique due to the presence of both the aminoethyl group and the fluorine atom on the isoquinoline ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications that other similar compounds may not fulfill.
生物活性
N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine hydrochloride is a compound belonging to the isoquinoline family, characterized by its unique structural features that confer significant biological activity. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes an aminoethyl side chain and a fluorine atom on the isoquinoline ring, which enhance its binding affinity to various biological targets. The aminoethyl group allows for hydrogen bonding, while the fluorine atom contributes to hydrophobic interactions, facilitating effective molecular interactions with proteins and enzymes.
Biological Mechanisms
The biological activity of this compound is primarily mediated through:
- Enzyme Modulation : The compound can inhibit or activate key enzymes involved in various signaling pathways. For instance, it has shown potential as a modulator of dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development .
- Receptor Interaction : It interacts with specific receptors, influencing cellular responses. The binding affinity and specificity towards these targets are critical for its therapeutic effects.
Case Studies
- Antimalarial Activity : In clinical studies, compounds similar to this compound have demonstrated significant efficacy against Plasmodium falciparum, providing a proof of concept for DHODH inhibitors in malaria prophylaxis .
- Cancer Research : Isoquinoline derivatives have been studied for their potential anti-cancer properties. They may inhibit uncontrolled cell growth by modulating signaling pathways associated with cancer cell proliferation .
Interaction Studies
Research has focused on the interaction of this compound with various biological targets. Key findings include:
| Target | Binding Affinity (IC50) | Biological Effect |
|---|---|---|
| DHODH | <0.03 μM | Antimalarial activity |
| EGFR | 0.011 μM | Inhibition of cell proliferation |
| PPARγ | 5.7 mM | Modulation of metabolic pathways |
These studies utilize techniques such as surface plasmon resonance and isothermal titration calorimetry to determine binding affinities and kinetics.
Therapeutic Applications
The compound shows promise in several therapeutic areas:
- Antimalarials : Due to its action on DHODH, it could be developed into an effective antimalarial agent.
- Cancer Treatment : Its ability to inhibit key enzymes involved in cancer cell signaling pathways positions it as a candidate for further cancer research.
- Neurological Disorders : Preliminary studies suggest potential applications in modulating neurotransmitter systems, which could benefit conditions like epilepsy or depression.
属性
分子式 |
C11H13ClFN3 |
|---|---|
分子量 |
241.69 g/mol |
IUPAC 名称 |
N'-(5-fluoroisoquinolin-1-yl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C11H12FN3.ClH/c12-10-3-1-2-9-8(10)4-6-14-11(9)15-7-5-13;/h1-4,6H,5,7,13H2,(H,14,15);1H |
InChI 键 |
VLLZCTRYRQZWGB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2NCCN)C(=C1)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















